3-(2,2-Difluoroethoxy)-5-fluoroaniline
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Overview
Description
3-(2,2-Difluoroethoxy)-5-fluoroaniline is an organic compound that features both fluorine and difluoroethoxy functional groups These groups are known for their unique chemical properties, such as high electronegativity and the ability to form strong bonds with carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-fluoro-2-nitroaniline with 2,2-difluoroethanol in the presence of a base, followed by reduction of the nitro group to an amine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluoroethoxy)-5-fluoroaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
3-(2,2-Difluoroethoxy)-5-fluoroaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoroethoxy)-5-fluoroaniline involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways and targets depend on the specific application and require further research to fully elucidate .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,2-Difluoroethoxy)-4-fluoroaniline
- 3-(2,2-Difluoroethoxy)-6-fluoroaniline
- 3-(2,2-Difluoroethoxy)-5-chloroaniline
Uniqueness
3-(2,2-Difluoroethoxy)-5-fluoroaniline is unique due to the specific positioning of the difluoroethoxy and fluoro groups on the aromatic ring. This positioning can significantly influence its chemical reactivity and biological activity compared to similar compounds. The presence of both fluorine and difluoroethoxy groups can enhance its stability and binding affinity in various applications .
Properties
Molecular Formula |
C8H8F3NO |
---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
3-(2,2-difluoroethoxy)-5-fluoroaniline |
InChI |
InChI=1S/C8H8F3NO/c9-5-1-6(12)3-7(2-5)13-4-8(10)11/h1-3,8H,4,12H2 |
InChI Key |
GORTVZHMKFDJPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1OCC(F)F)F)N |
Origin of Product |
United States |
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